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Compound of Interest

Compound Name: 2-(Pentylthio)nicotinic acid

Cat. No.: B062847 Get Quote

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental water-soluble vitamin

essential for a myriad of metabolic processes in the human body.[1] As a precursor to the

coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide

phosphate (NADP), it plays a pivotal role in cellular redox reactions, energy metabolism, and

DNA repair.[2][3] Beyond its nutritional significance, nicotinic acid and its derivatives have

garnered substantial interest in medicinal chemistry and agriculture due to their diverse

biological activities.[4][5]

In pharmacology, nicotinic acid is a well-established agent for managing dyslipidemia.[6][7] It

favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL) cholesterol

and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[8][9] This lipid-

modifying effect is primarily mediated through the activation of the G protein-coupled receptor

109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[6] The

development of novel nicotinic acid derivatives aims to enhance therapeutic efficacy and

mitigate undesirable side effects, such as cutaneous flushing.[10]

This technical guide provides a comprehensive overview of 2-(Pentylthio)nicotinic acid, a

derivative of nicotinic acid. While specific literature on this particular compound is scarce, this

guide will extrapolate from the known chemistry and biology of related 2-thio-substituted

nicotinic acids and general principles of drug design to propose a synthetic route, predict its

physicochemical properties, and outline potential biological activities and avenues for future

research.
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Proposed Synthesis of 2-(Pentylthio)nicotinic Acid
The synthesis of 2-(Pentylthio)nicotinic acid can be logically approached through the

nucleophilic substitution reaction of 2-mercaptonicotinic acid with a suitable pentyl halide. This

method is a common and effective way to introduce alkylthio substituents onto a heterocyclic

ring.

Reaction Principle: Nucleophilic Substitution
The sulfur atom of the thiol group in 2-mercaptonicotinic acid is a potent nucleophile, especially

under basic conditions where it is deprotonated to form a thiolate anion. This thiolate can then

readily attack an electrophilic carbon atom, such as the one bonded to a halogen in an alkyl

halide (e.g., 1-bromopentane), via an SN2 mechanism.[11] The reaction results in the formation

of a new carbon-sulfur bond and the displacement of the halide ion as a leaving group.[12][13]

Detailed Experimental Protocol
Materials:

2-Mercaptonicotinic acid

1-Bromopentane (or another suitable pentyl halide)

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Ethanol or Dimethylformamide (DMF) as solvent

Hydrochloric acid (HCl) for acidification

Distilled water

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic

stirrer, etc.)

Procedure:

Deprotonation of 2-Mercaptonicotinic Acid: In a round-bottom flask, dissolve 2-

mercaptonicotinic acid in a suitable solvent such as ethanol or DMF. To this solution, add one
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equivalent of a base, like sodium hydroxide or potassium carbonate, to deprotonate the thiol

group and form the more nucleophilic thiolate. Stir the mixture at room temperature until the

2-mercaptonicotinic acid is fully dissolved and the thiolate is formed.

Nucleophilic Substitution: To the solution containing the thiolate, add a slight excess (e.g.,

1.1 equivalents) of 1-bromopentane dropwise. The reaction mixture is then heated to reflux

and stirred for several hours to ensure the completion of the reaction. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced

pressure. The resulting residue is then dissolved in water. The aqueous solution is acidified

with hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylic acid

group, causing the 2-(Pentylthio)nicotinic acid to precipitate out of the solution, as it is

expected to be less soluble in acidic water.

Purification: The crude product is collected by filtration, washed with cold water to remove

any remaining salts, and then dried. Further purification can be achieved by recrystallization

from an appropriate solvent system, such as ethanol-water, to yield the pure 2-
(Pentylthio)nicotinic acid.

Visualization of the Synthetic Workflow

Synthesis of 2-(Pentylthio)nicotinic Acid
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Caption: Proposed workflow for the synthesis of 2-(Pentylthio)nicotinic acid.

Physicochemical Characterization
Once synthesized, the identity and purity of 2-(Pentylthio)nicotinic acid must be confirmed

using standard analytical techniques.
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Property Predicted Value/Method Rationale

Molecular Formula C₁₁H₁₅NO₂S
Based on the structures of the

reactants.

Molecular Weight 225.31 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Similar to other crystalline

nicotinic acid derivatives.[14]

Purity Assessment
High-Performance Liquid

Chromatography (HPLC)

To determine the percentage

purity of the final compound.

Structural Elucidation
¹H NMR, ¹³C NMR

Spectroscopy

To confirm the connectivity of

atoms and the presence of the

pentyl group and the nicotinic

acid scaffold.

Identity Confirmation Mass Spectrometry (MS)

To determine the molecular

weight of the compound and

confirm its elemental

composition.

Predicted Biological Activity and Mechanism of
Action
The introduction of a pentylthio group at the 2-position of the nicotinic acid ring is expected to

significantly alter its biological properties compared to the parent molecule.

Potential as a GPR109A Agonist
Nicotinic acid's primary pharmacological target for its lipid-lowering effects is the GPR109A

receptor.[6] It is plausible that 2-(Pentylthio)nicotinic acid retains affinity for this receptor. The

pentyl group increases the lipophilicity of the molecule, which could influence its binding to the

receptor and its pharmacokinetic profile.

Hypothesized Signaling Pathway
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Activation of GPR109A by an agonist like 2-(Pentylthio)nicotinic acid would likely trigger the

same downstream signaling cascade as nicotinic acid. This involves the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels in adipocytes.[8] This

reduction in cAMP inhibits hormone-sensitive lipase, thereby decreasing the release of free

fatty acids from adipose tissue into the bloodstream.[8] A lower flux of free fatty acids to the

liver results in reduced hepatic synthesis of triglycerides and very-low-density lipoprotein

(VLDL).[9]
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Caption: Hypothesized GPR109A signaling pathway for 2-(Pentylthio)nicotinic acid.
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Proposed Biological Evaluation
To investigate the potential therapeutic utility of 2-(Pentylthio)nicotinic acid, a systematic

biological evaluation is necessary.

In Vitro Assays
Assay Type Purpose Experimental Approach

Receptor Binding Assay

To determine the binding

affinity of the compound for the

GPR109A receptor.

Competitive binding assay

using a radiolabeled ligand for

GPR109A in cells expressing

the receptor.

Functional Assay

To assess the functional

activity of the compound as a

GPR109A agonist.

Measurement of cAMP levels

or downstream signaling

events (e.g., calcium

mobilization) in GPR109A-

expressing cells upon

treatment with the compound.

Lipolysis Assay

To confirm the compound's

ability to inhibit lipolysis in

adipocytes.

Measurement of free fatty acid

or glycerol release from

primary adipocytes or a

differentiated adipocyte cell

line treated with the

compound.

Anti-inflammatory Assay
To explore potential anti-

inflammatory properties.

Measurement of pro-

inflammatory cytokine

production (e.g., TNF-α, IL-6)

in immune cells (e.g.,

macrophages) stimulated with

an inflammatory agent in the

presence of the compound.[15]

In Vivo Studies
Should in vitro studies yield promising results, subsequent in vivo experiments in appropriate

animal models would be warranted to evaluate the compound's efficacy and safety. This would
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involve assessing its effects on plasma lipid levels in hyperlipidemic animal models and

monitoring for potential side effects.

Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success.

The introduction of the pentylthio group is expected to increase the lipophilicity of 2-
(Pentylthio)nicotinic acid compared to nicotinic acid. This could lead to:

Enhanced Absorption: Increased lipophilicity may improve oral bioavailability.

Wider Distribution: The compound may distribute more readily into tissues.

Altered Metabolism: The thioether linkage may be susceptible to metabolism by cytochrome

P450 enzymes.[8]

Modified Excretion: Changes in metabolism will affect the route and rate of excretion.

A comprehensive pharmacokinetic study would be necessary to characterize the absorption,

distribution, metabolism, and excretion (ADME) properties of 2-(Pentylthio)nicotinic acid.[16]

[17]

Conclusion and Future Directions
2-(Pentylthio)nicotinic acid represents an unexplored derivative of the versatile nicotinic acid

scaffold. Based on established chemical principles, its synthesis is feasible. The addition of the

pentylthio group is predicted to modulate its physicochemical and biological properties,

potentially leading to a novel GPR109A agonist with a unique pharmacological profile.

Future research should focus on the successful synthesis and purification of 2-
(Pentylthio)nicotinic acid, followed by a thorough in vitro and in vivo evaluation to validate its

hypothesized biological activities and assess its therapeutic potential. Structure-activity

relationship (SAR) studies involving variations of the alkyl chain length and substitution

patterns on the nicotinic acid ring could further optimize its properties as a drug candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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